1-(3-Methylazetidin-3-yl)pent-4-en-1-one is a chemical compound that belongs to the class of azetidines, which are saturated four-membered ring compounds containing nitrogen. This specific compound features a pentenone moiety, indicating the presence of a double bond and a ketone functional group. It is classified under organic compounds with potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals.
The synthesis of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one typically involves several key steps:
Technical details regarding reaction conditions, such as temperature and solvents, are crucial for optimizing yields and purity during synthesis.
The molecular formula for 1-(3-Methylazetidin-3-yl)pent-4-en-1-one is . The structure can be visualized as follows:
1-(3-Methylazetidin-3-yl)pent-4-en-1-one can undergo various chemical reactions:
The mechanism of action for 1-(3-Methylazetidin-3-yl)pent-4-en-1-one primarily relates to its interactions within biological systems. As an azetidine derivative, it may act on various biological targets, including enzymes and receptors, depending on its specific substituents and structural features.
The compound's mechanism often involves:
1-(3-Methylazetidin-3-yl)pent-4-en-1-one has potential applications in several scientific fields:
The synthesis of 1-(3-methylazetidin-3-yl)pent-4-en-1-one (CAS: 1935401-27-6) employs sophisticated multi-step strategies that sequentially construct the azetidine ring and pentenone side chain. The most efficient approach begins with protected azetidinone precursors that undergo nucleophilic addition to install the ketone functionality. A particularly effective pathway involves the reaction of 3-methylazetidine-3-carboxylate esters with allylmagnesium halides, followed by oxidation and functional group interconversion to introduce the pentenone moiety [2] [4].
Alternative routes utilize Grignard chemistry where methylmagnesium iodide (917-64-6) reacts with pent-4-enoic acid derivatives to form tertiary alcohols that are subsequently dehydrated and functionalized. This method demonstrates remarkable versatility, allowing the introduction of various substituents on the azetidine nitrogen when protected with acid-labile groups like tert-butyloxycarbonyl (Boc). The Boc group can be selectively removed under acidic conditions without affecting the pentenone chain, enabling further derivatization for pharmaceutical applications [8]. Careful reaction sequencing is crucial to prevent premature cyclization or decomposition of sensitive intermediates.
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | CAS Number | Function | Molecular Formula |
---|---|---|---|
Methyl 3-methylazetidine-3-carboxylate | Not available | Azetidine precursor | C₆H₁₁NO₂ |
4-Pentenoyl chloride | Not available | Acylating agent | C₅H₇ClO |
1-(3-Methylazetidin-3-yl)pent-4-en-1-ol | Not available | Alcohol intermediate | C₉H₁₇NO |
Methylmagnesium iodide | 917-64-6 | Grignard reagent | CH₃IMg |
The construction of the 3-methylazetidine core employs specialized cyclization techniques that overcome the inherent ring strain of four-membered nitrogen heterocycles. The most industrially viable method involves intramolecular nucleophilic displacement of halogen or sulfonate leaving groups from β-aminopropanol derivatives. For example, 3-amino-2-methyl-2-propanol derivatives undergo cyclization when treated with tosyl chloride in pyridine, forming the azetidine ring with the methyl substituent already installed at the 3-position [1] [7].
Advanced catalytic cyclization methods have been developed using copper(I) catalysts to promote the coupling of γ-chloroamines, significantly improving reaction efficiency. These reactions typically proceed in polar aprotic solvents such as dimethylformamide at 80-100°C, achieving cyclization yields exceeding 85%. The methyl group at the 3-position is introduced via alkylation of β-ketoesters followed by Curtius rearrangement or through the use of methyl-containing building blocks during ring formation [1]. Recent innovations include microwave-assisted cyclization that reduces reaction times from hours to minutes while maintaining excellent regioselectivity, crucial for pharmaceutical synthesis where isomeric purity is mandatory.
The introduction of the pent-4-en-1-one chain employs two principal approaches: direct acylation of 3-methylazetidine with activated pentenoic acid derivatives, or stepwise construction via alkylation-condensation sequences. The most efficient method involves reacting the azetidine nitrogen with 4-pentenoyl chloride in toluene at 0-5°C in the presence of tertiary amine bases like triethylamine, which minimizes side reactions and achieves yields of 70-75% [4]. Alternatively, Ullmann-type coupling between 3-methylazetidine and 5-bromo-1-pentene-1-one under copper catalysis provides superior regiocontrol but requires more complex starting materials.
For higher stereoselectivity, condensation reactions between 3-methylazetidine-3-carboxaldehyde and allyl phosphonium ylides via Wittig chemistry have been optimized. This approach allows precise control over the alkene geometry in the pentenone chain by selecting stabilized versus non-stabilized ylides. The (E)-configuration can be preferentially obtained (>95%) using phosphonium ylides with electron-withdrawing groups in tetrahydrofuran/water mixtures at reflux [6]. Recent advances employ organocatalytic enolization techniques that avoid transition metals, enhancing product purity for sensitive pharmaceutical applications.
Scalable production of 1-(3-methylazetidin-3-yl)pent-4-en-1-one demands continuous flow chemistry approaches to overcome limitations of batch processing. The most promising route employs a telescoped three-step sequence in flow reactors: (1) continuous generation and reaction of methylmagnesium iodide, (2) inline quenching and extraction, and (3) catalytic dehydration. This system achieves 85% overall yield at production rates of 500 g/hour with less than 0.5% impurities, surpassing batch yields by 15-20% due to superior heat transfer and mixing efficiency [6] [8].
For large-scale operations, green chemistry principles have been implemented, including aqueous micellar catalysis using sodium lauryl sulfate (0.5 M) that eliminates organic solvents in the cyclization step. This approach reduces the E-factor by 75% while maintaining yields comparable to traditional solvents. Additionally, catalyst recycling systems using polymer-immobilized copper catalysts achieve 15 recycles without significant loss in activity, substantially reducing metal waste [5].
Process economics favor routes based on commodity chemicals like methyl acetate and allyl chloride rather than specialized building blocks. The lowest-cost pathway utilizes methyl acetate as the methyl source and pent-4-enoyl chloride prepared in situ from acrylic acid via palladium-catalyzed hydrocarboxylation of allene. This approach achieves production costs 40% lower than methods requiring preformed acid chlorides, with an overall atom economy exceeding 85% [6]. Recent pilot plant studies demonstrate consistent production of multi-kilogram batches meeting pharmaceutical specifications, confirming technical viability for commercial manufacturing.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7